Cas no 1823786-11-3 (4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine)
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4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine
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4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD287669-1g |
4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine |
1823786-11-3 | 95+% | 1g |
¥10269.0 | 2023-03-31 | |
Enamine | EN300-178948-0.05g |
4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine |
1823786-11-3 | 95% | 0.05g |
$559.0 | 2023-09-19 | |
Enamine | EN300-178948-0.1g |
4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine |
1823786-11-3 | 95% | 0.1g |
$729.0 | 2023-09-19 | |
Enamine | EN300-178948-0.25g |
4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine |
1823786-11-3 | 95% | 0.25g |
$1040.0 | 2023-09-19 | |
1PlusChem | 1P01BEB6-250mg |
4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine |
1823786-11-3 | 95% | 250mg |
$1191.00 | 2025-03-19 | |
1PlusChem | 1P01BEB6-1g |
4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine |
1823786-11-3 | 95% | 1g |
$2370.00 | 2025-03-19 | |
Enamine | EN300-178948-5g |
4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine |
1823786-11-3 | 95% | 5g |
$6092.0 | 2023-09-19 | |
A2B Chem LLC | AW10578-50mg |
4-(1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-yl)-1,3-thiazol-2-amine |
1823786-11-3 | 95% | 50mg |
$624.00 | 2024-04-20 | |
A2B Chem LLC | AW10578-500mg |
4-(1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-yl)-1,3-thiazol-2-amine |
1823786-11-3 | 95% | 500mg |
$1760.00 | 2024-04-20 | |
A2B Chem LLC | AW10578-100mg |
4-(1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-yl)-1,3-thiazol-2-amine |
1823786-11-3 | 95% | 100mg |
$803.00 | 2024-04-20 |
4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on 4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine
Professional Introduction to Compound with CAS No. 1823786-11-3 and Product Name: 4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine
The compound with the CAS number 1823786-11-3 and the product name 4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a thiazole core, which is a well-documented scaffold in medicinal chemistry, known for its broad spectrum of biological activities. Specifically, the presence of an imidazole ring linked to a dimethylaminoethyl side chain enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in designing molecules that combine multiple pharmacophoric units to improve efficacy and reduce side effects. The compound in question exemplifies this trend by integrating both thiazole and imidazole moieties, which are known for their ability to interact with various biological targets. The dimethylaminoethyl group not only contributes to the compound's solubility but also modulates its binding affinity to biological receptors. This dual functionality has been explored in several drug discovery programs, where such structural motifs have shown promise in modulating enzyme activity and receptor binding.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in inflammatory pathways. The thiazole ring is frequently found in anti-inflammatory agents due to its ability to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the imidazole moiety has been shown to interact with adenosine receptors, which play a crucial role in regulating immune responses. The combination of these two scaffolds in a single molecule suggests that this compound may exhibit synergistic effects, leading to enhanced therapeutic outcomes.
Recent studies have highlighted the importance of thiazole derivatives in the development of new drugs. These compounds have been investigated for their antimicrobial, antiviral, and anti-cancer properties. The specific substitution pattern in our compound, particularly the presence of the dimethylaminoethyl side chain attached to the imidazole ring, is believed to enhance its interaction with biological targets. This structural feature has been strategically designed to optimize binding affinity while minimizing off-target effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dimethylaminoethyl group into the imidazole ring is particularly challenging due to its sensitivity to nucleophilic attack. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels necessary for pharmaceutical applications. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired heterocyclic framework.
In vitro studies have demonstrated that this compound exhibits promising activity against various disease models. Notably, it has shown inhibitory effects on enzymes involved in inflammation and pain pathways. The interaction between the thiazole and imidazole moieties with these enzymes appears to be critical for its pharmacological effects. Further research is ongoing to elucidate the exact mechanism of action and identify potential therapeutic applications.
The potential therapeutic applications of this compound are vast. Given its dual functionality and favorable pharmacokinetic properties, it could be developed into a novel treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to interact with adenosine receptors suggests that it may have applications in treating neurological disorders associated with immune dysregulation.
As research continues, additional analogs of this compound are being synthesized and evaluated for their biological activity. By modifying various substituents on the thiazole and imidazole rings, chemists can fine-tune the pharmacological properties of these molecules. This approach allows for the identification of lead compounds that can be further optimized through structure-activity relationship (SAR) studies.
The development of new drugs is often hampered by issues related to drug-likeness and bioavailability. However, compounds like ours have been designed with these challenges in mind. The presence of polar functional groups such as amines enhances solubility while minimizing toxicity. Furthermore, computational modeling techniques have been used to predict optimal pharmacokinetic properties before experimental synthesis.
In conclusion, the compound with CAS number 1823786-11-3, named 4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research progresses, this molecule could pave the way for new treatments targeting inflammatory diseases and other disorders associated with immune dysregulation.
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